molecular formula C18H15N3O4S B2637330 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034236-34-3

3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2637330
CAS No.: 2034236-34-3
M. Wt: 369.4
InChI Key: FWNZYWQNLKBQJU-UHFFFAOYSA-N
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Description

3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic compound based on the versatile thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized as a privileged scaffold in medicinal chemistry . This molecule is of significant interest in pharmacological research for its potential multi-target activities. Its core structure is known to interact with key biological targets, primarily the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . Activation of PPARγ by TZD derivatives improves insulin sensitivity, leading to enhanced glucose uptake and reduced blood glucose levels, making this compound a candidate for research into Type 2 diabetes mellitus and insulin resistance . Beyond metabolic research, TZD analogues exhibit promising anticancer properties. They can disrupt the cell cycle, inhibit tumor angiogenesis, and induce apoptosis (programmed cell death) in cancer cells through mechanisms such as the proteasomal degradation of specific proteins and transcriptional repression . Furthermore, this compound is relevant for investigating inflammatory pathways. TZDs can produce anti-inflammatory effects through a mechanism known as trans-repression, negatively interacting with pro-inflammatory signaling pathways like NFκB (nuclear factor kappa beta), which controls the expression of genes involved in inflammation . The compound's structure, which incorporates a pyridine-ether and an azetidine ring, is designed to optimize its binding affinity and selectivity. Researchers can utilize this compound to explore structure-activity relationships (SAR) and to develop novel therapeutic agents for a range of conditions, including diabetes, cancer, chronic inflammation, and infectious diseases . This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

3-[1-(3-pyridin-2-yloxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-16-11-26-18(24)21(16)13-9-20(10-13)17(23)12-4-3-5-14(8-12)25-15-6-1-2-7-19-15/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNZYWQNLKBQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidin-3-yl Intermediate: This step involves the reaction of 3-(Pyridin-2-yloxy)benzoyl chloride with azetidine in the presence of a base such as triethylamine.

    Cyclization to Thiazolidine-2,4-dione: The azetidin-3-yl intermediate is then reacted with thiazolidine-2,4-dione under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of substituted pyridine or thiazolidine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Caspase activation
A549 (Lung Cancer)15Cell cycle arrest

These findings suggest that the compound may serve as a lead structure for the development of novel anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Derivatives similar to this compound have shown effectiveness against several bacterial strains and fungi:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

  • Formation of the Thiazolidine Core : This can be achieved through cyclization reactions involving thioamide derivatives.
  • Introduction of the Azetidine Moiety : This is often done via nucleophilic substitution reactions.
  • Attachment of the Pyridine Group : This step may involve coupling reactions using appropriate reagents.

The development of derivatives based on this structure could lead to compounds with enhanced biological activities or improved pharmacokinetic profiles .

Case Studies

Recent case studies have highlighted the potential of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione in treating various diseases:

  • Cancer Treatment : A study showed that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
  • Infection Control : Another study indicated its efficacy against resistant strains of bacteria, suggesting its potential as an antimicrobial agent in clinical settings.

These case studies underscore the relevance of this compound in contemporary medicinal chemistry research.

Mechanism of Action

The mechanism of action of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications: Azetidine vs. Other Heterocycles

  • Azetidine vs. Pyrrolidine/Piperidine: The azetidine ring in the target compound confers higher ring strain compared to 5- or 6-membered rings (e.g., pyrrolidine in or piperazine in ). This strain may enhance reactivity or binding selectivity .
  • Benzoyl-Pyridin-2-yloxy Group: This substituent combines aromatic stacking (pyridine) and hydrogen-bonding (ether oxygen). Analogous groups, such as 3-phenoxybenzylidene (, Compound 5l), demonstrated antimicrobial activity, suggesting the pyridin-2-yloxy group may similarly influence bioactivity .

Substituent Effects on Activity

  • The target compound’s pyridin-2-yloxy group (electron-rich due to oxygen and nitrogen) may offer dual hydrogen-bond donor/acceptor properties, a feature absent in purely phenyl-substituted analogs.
  • Bulkier Substituents :

    • YPC-21440 () includes an imidazo[1,2-b]pyridazine moiety, enhancing kinase inhibition via extended π-π interactions . The target compound’s pyridine ring may provide similar benefits but with reduced steric hindrance.

Physicochemical Properties

  • Solubility :
    • The pyridin-2-yloxy group’s polarity may improve aqueous solubility compared to lipophilic analogs like YPC-21814 (, with a decylpiperazine chain) .
  • Melting Points :
    • Azetidine-containing compounds (e.g., ) showed lower melting points (83–85°C) vs. bulkier TZDs (>100°C), suggesting improved processability .

Data Table: Key Comparisons

Compound/Feature Substituents Biological Target/Activity Key Finding Reference
Target Compound Azetidin-3-yl, 3-(Pyridin-2-yloxy)benzoyl Hypothetical: Kinase/Enzyme inhibition Unique pyridine-azetidine synergy N/A
TM17 () 5-Bromo-2-methoxy-benzylidene Modulatory effects (unspecified) Enhanced electrophilicity from Br
5l () 3-Phenoxybenzylidene, coumarin-methyl Antimicrobial Structural confirmation via NMR/IR
YPC-21440 () Imidazo[1,2-b]pyridazine Pan-Pim kinase inhibitor In vivo efficacy in glucose metabolism
3-(Diisopropylaminoethyl) () Methoxybenzylidene Not specified Lower melting point (83–85°C)

Biological Activity

3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure, which is known for its versatility in medicinal chemistry. This compound incorporates various functional groups, including a pyridin-2-yloxy moiety and an azetidine ring, contributing to its unique chemical properties and biological activities. The thiazolidine-2,4-dione scaffold is recognized for its potential in various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3O4SC_{18}H_{15}N_{3}O_{4}S, with a molecular weight of 369.4 g/mol. Its structural features include:

  • Thiazolidine core : Provides a framework for biological activity.
  • Pyridin-2-yloxy group : Enhances interaction with biological targets.
  • Azetidine ring : Contributes to the compound's stability and reactivity.

Biological Activities

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that thiazolidinedione derivatives exhibit significant anticancer properties. For instance, derivatives containing pyridine rings have shown promising antitumor activity against glioblastoma multiform cells. In one study, specific derivatives demonstrated potent antitumor effects with IC50 values in the micromolar range against cancer cell lines such as A375 and HeLa .

Antimicrobial Activity

Thiazolidinedione derivatives have also been evaluated for their antimicrobial properties. A study reported that certain synthesized compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including:

  • Aldose reductase : Linked to diabetic complications.
  • Lipoxygenases : Involved in inflammatory processes.
    Inhibitory assays revealed that some derivatives could effectively inhibit lipoxygenase activity, showcasing their anti-inflammatory potential .

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. For example, molecular docking studies suggest that the compound binds effectively to lipoxygenase enzymes, leading to modulation of inflammatory pathways .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Studies : A series of thiazolidinedione derivatives were synthesized and tested against glioblastoma cell lines. Compounds with specific structural features showed significant cytotoxicity, indicating their potential as novel anticancer agents .
  • Antimicrobial Efficacy : In vitro studies demonstrated that certain thiazolidinedione derivatives possess strong antibacterial activity with MIC values lower than standard antibiotics like oxacillin. This highlights their potential application in treating bacterial infections .
  • Enzyme Inhibition Assays : The inhibition of lipoxygenase by thiazolidinedione derivatives was quantified using established protocols, revealing significant inhibitory effects that could translate into therapeutic benefits for inflammatory diseases .

Comparative Analysis

A comparative analysis of structural analogs shows that the unique combination of functional groups in this compound enhances its biological activity compared to other thiazolidinedione derivatives.

Compound NameStructural FeaturesBiological Activity
5-Arylidene-thiazolidine derivativesContains arylidene substituentsAntimicrobial and antifungal activities
Thiazolidinone derivativesSimilar core structure with variations in substituentsAntidiabetic and anticancer properties
Pyridine-based thiazolidinesIncorporates pyridine ringsAntioxidant and enzyme inhibition activities

Q & A

Q. How to address discrepancies in biological activity data across different cell lines or assay conditions?

  • Methodological Answer :
  • Standardize protocols : Use identical passage numbers, serum concentrations, and incubation times .
  • Include controls : Test reference compounds (e.g., rosiglitazone for PPAR-γ assays) in parallel .
  • Statistical rigor : Perform triplicate experiments with ANOVA analysis to confirm significance .

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